N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine hydrochloride
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Overview
Description
N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine hydrochloride is a chemical compound with the molecular formula C10H15BrClN. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further connected to a dimethylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine hydrochloride typically involves the reaction of 4-bromoacetophenone with dimethylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide, and the reactions are carried out under acidic or basic conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride or sodium borohydride, and the reactions are carried out in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include amines or alcohols.
Scientific Research Applications
N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving neurotransmitters.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurotransmission and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-Chlorophenyl)ethyl]-N,N-dimethylamine hydrochloride
- N-[1-(4-Fluorophenyl)ethyl]-N,N-dimethylamine hydrochloride
- N-[1-(4-Methylphenyl)ethyl]-N,N-dimethylamine hydrochloride
Uniqueness
N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. The bromine atom can participate in specific substitution reactions that are not possible with other halogenated derivatives. Additionally, the compound’s interaction with molecular targets may differ from those of its chlorinated, fluorinated, or methylated counterparts, leading to unique biological and pharmacological effects.
Properties
IUPAC Name |
1-(4-bromophenyl)-N,N-dimethylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.ClH/c1-8(12(2)3)9-4-6-10(11)7-5-9;/h4-8H,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYLSXRJBFJHIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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